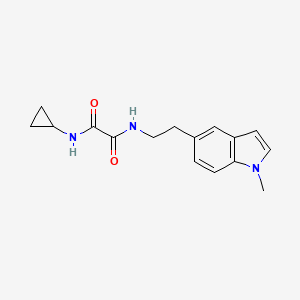
N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, commonly known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic regulators that play a crucial role in gene transcription and chromatin remodeling. CPI-0610 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
1. Role in Polyamine Catabolism and Antitumor Activity
The compound N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been studied for its role in polyamine catabolism. A related compound, CPENSpm, exhibits cytotoxic activity in certain cell types and induces programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cells. This process involves H2O2 production, suggesting that oxidative stress may partly drive CPENSpm's cytotoxicity in sensitive cells. This mechanism highlights a potential basis for its selective antineoplastic properties (Ha, Woster, Yager, & Casero, 1997).
2. Ethylene Perception Inhibition in Fruits and Vegetables
Research has shown that 1-methylcyclopropene (1-MCP), a related compound, plays a significant role in inhibiting ethylene perception in fruits and vegetables. This inhibition has a profound impact on delaying the ripening and senescence processes, thus improving the maintenance of product quality. The application of 1-MCP to fruits such as apples, avocados, and bananas has demonstrated its ability to delay ripening, reduce ethylene production, and maintain fruit firmness (Watkins, 2006); (Blankenship & Dole, 2003).
3. Oxidative Behaviour in Cold Storage of Pears
A study on Blanquilla pears treated with 1-MCP revealed that this compound can influence oxidative stress and antioxidant potential during cold storage. The treated fruits exhibited lower levels of hydrogen peroxide, ascorbate, and ionic leakage. This finding suggests that the benefits of 1-MCP on ripening are not only due to its action on ethylene but also due to an increase in antioxidant potential in the pear (Larrigaudière, Vilaplana, Soria, & Recasens, 2004).
4. Reactivity in Organometallic Compounds
The reactivity of oxalamide-based carbenes, which share structural similarities with N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, has been explored in organometallic chemistry. These carbenes undergo various reactions like cyclopropanation and interact with elements such as selenium, indicating their potential in synthetic applications (Braun, Frank, & Ganter, 2012).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have a high affinity to bind with most biological targets . These targets can span a wide range of biological functions, contributing to the diverse bioactivity of indole compounds .
Mode of Action
Indole, a core structure of this compound, is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . This suggests that the compound might interact with its targets through electrophilic substitution, leading to changes in the targets’ functions .
Biochemical Pathways
Indole derivatives are known to exhibit diverse bioactivity, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and their roles in cellular functions .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the diverse bioactivity of indole derivatives, the compound’s action could result in a wide range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFJTWQLSNCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)
![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)

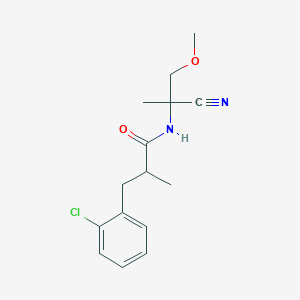
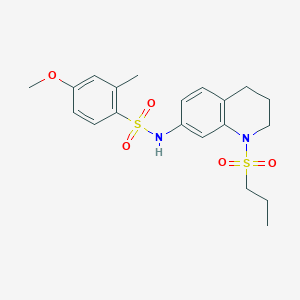
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2533633.png)
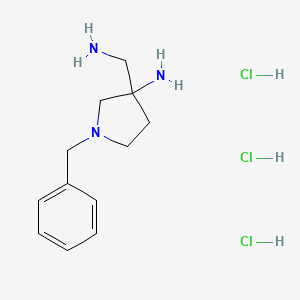
![1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane](/img/structure/B2533635.png)

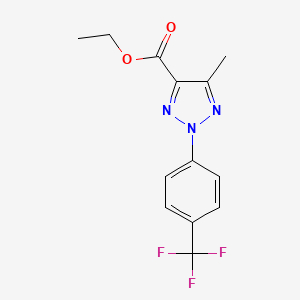
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)
